Sp-cGMPS

Cyclic nucleotide phosphodiesterase Retinal rod outer segment Enzymatic stability

Sp-cGMPS is the Sp-diastereomer of guanosine-3′,5′-cyclic monophosphorothioate, a PDE-resistant PKG agonist. Unlike native cGMP (hydrolyzed at 4000 s⁻¹), Sp-cGMPS is cleaved at only 3.7 s⁻¹—>1000-fold greater stability—ensuring sustained PKG activation in PDE-competent systems. Critically, Sp-cGMPS is a PKG agonist, while Rp-cGMPS is an antagonist (Ki=20 μM), enabling paired stereoisomer controls. Its limited membrane permeability makes it ideal for controlled intracellular delivery via microinjection or patch pipette. Not interchangeable with membrane-permeant analogs. Choose Sp-cGMPS for reproducible, PDE-resistant PKG activation in kinase assays and electrophysiology.

Molecular Formula C10H12N5O6PS
Molecular Weight 361.27 g/mol
Cat. No. B14759845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSp-cGMPS
Molecular FormulaC10H12N5O6PS
Molecular Weight361.27 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=S)(O1)O
InChIInChI=1S/C10H12N5O6PS/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(20-9)1-19-22(18,23)21-6/h2-3,5-6,9,16H,1H2,(H,18,23)(H3,11,13,14,17)/t3-,5-,6-,9-,22?/m1/s1
InChIKeyJZAJZXRXCHCRMU-QVRNUERCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sp-cGMPS (CAS 86562-10-9): PDE-Resistant cGMP Phosphorothioate Analog for cGMP-Dependent Protein Kinase Activation and cGMP Signaling Studies


Sp-cGMPS (Sp-guanosine-3′,5′-cyclic monophosphorothioate, CAS 86562-10-9) is the Sp-diastereomer of a phosphorothioate-modified cyclic guanosine monophosphate (cGMP) analog, wherein one exocyclic oxygen of the cyclic phosphate is replaced by sulfur in an axial configuration [1]. This sulfur substitution confers profound resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs) while retaining the ability to bind and activate cGMP-dependent protein kinase (PKG, also designated cGK) [2]. Sp-cGMPS serves as a metabolically stable cGMP mimetic, enabling sustained activation of downstream cGMP signaling effectors in biochemical, cellular, and tissue-level investigations .

Why Sp-cGMPS Cannot Be Substituted by Native cGMP, Rp-cGMPS, or Other cGMP Analogs in PDE-Dependent Experimental Systems


Generic substitution among cGMP analogs is precluded by marked quantitative divergence in three functional dimensions: PDE hydrolysis rate, PKG effector activation profile, and membrane permeability. Native cGMP is hydrolyzed by retinal PDE at a maximal rate of 4000 s⁻¹, whereas Sp-cGMPS is cleaved at only 3.7 s⁻¹—a greater than 1000-fold difference that fundamentally alters signal duration and interpretation in PDE-competent systems [1]. The Rp-diastereomer (Rp-cGMPS), while sharing the same phosphorothioate modification, acts as a competitive antagonist of PKG (Ki = 20 μM) rather than an agonist, producing opposite biological effects [2]. Meanwhile, membrane-permeant analogs such as Sp-8-pCPT-cGMPS or Sp-8-Br-cGMPS exhibit substantially greater lipophilicity and cell entry, rendering them functionally non-equivalent to Sp-cGMPS for experiments requiring controlled intracellular delivery via microinjection or permeabilization . Consequently, the selection of Sp-cGMPS versus its analogs constitutes an experimentally consequential decision with material impact on data reproducibility and mechanistic interpretation.

Quantitative Differentiation Evidence: Sp-cGMPS vs. cGMP, Rp-cGMPS, and 8-Br-cGMP in PDE Stability, Kinase Activation, and PDE3A Affinity


PDE Hydrolysis Resistance: Sp-cGMPS Exhibits >1000-Fold Slower Enzymatic Cleavage than Native cGMP

Sp-cGMPS demonstrates profound resistance to hydrolysis by retinal rod outer segment (ROS) phosphodiesterase. The maximal hydrolysis rate (Vmax) for Sp-cGMPS is 3.7 s⁻¹, which is approximately 1080-fold slower than the 4000 s⁻¹ observed for native cGMP under identical experimental conditions [1]. Among three hydrolysis-resistant cGMP analogs evaluated in this study, Sp-cGMPS (3.7 s⁻¹) was cleaved 2-fold slower than 8-Br-cGMP (7.3 s⁻¹) and >18-fold faster than Rp-cGMPS (<0.2 s⁻¹) [1].

Cyclic nucleotide phosphodiesterase Retinal rod outer segment Enzymatic stability Signal transduction

Competitive PDE Inhibition: Sp-cGMPS Displays the Highest Affinity (Ki = 25 μM) Among Three Hydrolysis-Resistant cGMP Analogs

Beyond serving as a slow substrate, Sp-cGMPS acts as a competitive inhibitor of ROS phosphodiesterase with a Ki of 25 μM. This affinity is 1.9-fold higher than 8-Br-cGMP (Ki = 48 μM) and 3.6-fold higher than Rp-cGMPS (Ki = 90 μM) [1]. The lower Ki indicates that Sp-cGMPS occupies the PDE active site more effectively than the other analogs tested, which may contribute to its overall functional profile in PDE-competent systems.

PDE inhibition Competitive inhibitor Retinal PDE Ki determination

PKG Activation vs. Antagonism: Stereochemical Control of cGMP-Dependent Protein Kinase Effector Function

The Sp- and Rp-diastereomers of cGMPS exhibit functionally opposite effects on cGMP-dependent protein kinase (PKG) activity. Sp-cGMPS, bearing an axial exocyclic sulfur atom, binds to PKG and stimulates its phosphotransferase activity, thereby functioning as an agonist. In contrast, Rp-cGMPS (equatorial sulfur configuration) binds to PKG but does not stimulate activity; instead, it competitively antagonizes PKG activation with a Ki of 20 μM [1]. This stereochemical switch from agonist to antagonist is a definitive structural determinant of functional outcome.

cGMP-dependent protein kinase PKG cGK Stereoisomer pharmacology Kinase activation

PDE3A Inhibitory Affinity: Sp-cGMPS vs. Rp-cGMPS in Human Platelet Phosphodiesterase

In human platelet PDE3A (cGMP-inhibited cAMP phosphodiesterase), both Sp-cGMPS and Rp-cGMPS function as competitive inhibitors. Sp-cGMPS exhibits a Ki of 305 ± 54 μM, whereas Rp-cGMPS displays approximately 1.45-fold higher affinity with a Ki of 210 ± 33 μM [1]. While Rp-cGMPS shows modestly higher affinity for PDE3A, Sp-cGMPS retains the critical functional distinction of being a PKG agonist, whereas Rp-cGMPS is a PKG antagonist—a functional divergence that outweighs the modest affinity difference in most experimental contexts requiring simultaneous PKG pathway activation.

PDE3A Platelet phosphodiesterase cGMP-inhibited PDE Cardiovascular signaling

Membrane Permeability Comparison: Sp-8-Br-cGMPS Exhibits Superior Lipophilicity and Cell Entry Relative to Sp-cGMPS

Sp-cGMPS possesses limited intrinsic membrane permeability, which restricts its spontaneous entry into intact cells. The brominated derivative Sp-8-Br-cGMPS is substantially more lipophilic and demonstrates markedly enhanced membrane permeation compared to Sp-cGMPS . This physicochemical difference arises from the 8-bromo substitution on the guanine base, which increases hydrophobicity and facilitates passive diffusion across lipid bilayers. No quantitative permeability coefficient or logP comparison was identified in accessible literature; however, multiple vendor technical datasheets consistently note this qualitative difference as a key selection criterion .

Membrane permeability Lipophilicity Cell entry Intracellular delivery

Optimal Experimental and Procurement Scenarios for Sp-cGMPS Based on Quantitative Differentiation Evidence


In Vitro PKG Activation Assays Requiring Sustained, PDE-Resistant cGMP Signaling

Sp-cGMPS is the preferred reagent for in vitro kinase assays and biochemical reconstitution experiments where sustained PKG activation must be maintained in the presence of contaminating or deliberately included PDE activity. Its >1000-fold resistance to PDE hydrolysis compared to native cGMP ensures that cGMP-dependent signaling is not prematurely terminated by enzymatic degradation [1]. The agonist activity on PKG—distinct from the antagonist activity of its Rp-diastereomer—enables clean pharmacological activation of the cGMP effector kinase without confounding PDE-mediated signal decay [2]. This scenario includes purified protein assays, cell-free extracts, and membrane preparations containing endogenous PDEs.

Microinjection and Permeabilized Cell Studies Requiring Cytosolic cGMP Pathway Activation

Due to its limited membrane permeability, Sp-cGMPS is ideally suited for intracellular delivery via microinjection, whole-cell patch pipette dialysis, or use in permeabilized cell preparations (e.g., saponin- or digitonin-permeabilized cells) [1]. In these delivery modalities, the compound's PDE resistance ensures that the introduced cGMP signal persists intracellularly without rapid degradation, while its lack of spontaneous membrane crossing prevents uncontrolled leakage and maintains precise experimental control over intracellular concentration [2]. This application scenario is particularly relevant for electrophysiological studies of cGMP-modulated ion channels and for investigations of localized cGMP signaling microdomains.

Paired Agonist-Antagonist Experimental Designs for cGMP Pathway Validation

The stereochemical dichotomy between Sp-cGMPS (PKG agonist) and Rp-cGMPS (PKG antagonist, Ki = 20 μM) enables robust paired experimental designs for validating cGMP-PKG pathway involvement in physiological responses [1]. Researchers can apply Sp-cGMPS to activate PKG-dependent processes and then use Rp-cGMPS as a structurally matched negative control to confirm PKG specificity. This paired-isomer strategy minimizes off-target chemical effects and provides stronger mechanistic evidence than single-compound approaches or structurally unrelated inhibitors. The approach is widely applicable across vascular biology, neuronal signaling, and smooth muscle physiology studies [2].

Affinity Chromatography and PDE Mapping Studies Using Immobilized Sp-cGMPS Derivatives

The PDE resistance and PKG-binding properties of Sp-cGMPS have been leveraged to develop immobilized affinity matrices (e.g., Sp-2′-AHC-cGMPS-Agarose, Sp-8-AET-cGMPS-Agarose) for the purification and characterization of cyclic nucleotide-binding proteins, including phosphodiesterases and PKG isoforms [1]. The extraordinary stability of the phosphorothioate linkage under chromatographic conditions ensures that the immobilized ligand remains intact throughout purification workflows. This application supports PDE isoform mapping, identification of novel cGMP-binding proteins, and preparative-scale purification of cGMP-responsive signaling complexes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sp-cGMPS

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.